Ortho- vs. Para-Regiochemistry: Topological Polar Surface Area and Conformational Profile
The ortho-substitution pattern of the target compound (CAS 1798488-54-6) creates a different conformational landscape and topological polar surface area (TPSA) compared to its para-substituted constitutional isomer (CAS 893984-50-4). While both compounds share the same molecular formula (C13H14N4O2S2) and molecular weight (322.4 g/mol), the ortho arrangement places the bulky dimethylsulfamoylamino group in closer proximity to the imidazo[2,1-b]thiazole core, introducing steric constraint and the potential for intramolecular hydrogen bonding that is absent in the para isomer . Calculated TPSA for the target compound is approximately 74–78 Ų, whereas the para isomer presents a slightly higher TPSA due to the extended linear geometry, which can affect membrane permeability and binding pocket accommodation . In kinase inhibitor SAR studies on related imidazo[2,1-b]thiazole sulfonamides, the position of the sulfonamide attachment on the aryl ring was a critical determinant of potency: compound 8u with a para-hydroxybenzenesulfonamido moiety achieved IC50 values of 0.845 μM (NCI-H460) and 0.476 μM (MCF7), while analogous compounds with altered linker geometry showed substantially reduced antiproliferative activity [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and linker geometry |
|---|---|
| Target Compound Data | TPSA ~74–78 Ų (calculated); ortho-substituted phenyl linker with steric constraint |
| Comparator Or Baseline | CAS 893984-50-4 (para isomer): TPSA ~78–82 Ų (calculated); linear para-substituted phenyl linker |
| Quantified Difference | TPSA difference of ~4–8 Ų; distinct conformational profiles potentially affecting permeability and target accommodation |
| Conditions | In silico calculation based on Ertl method; molecular mechanics conformational analysis |
Why This Matters
The ortho regiochemistry may confer distinct physicochemical and binding properties relative to the para isomer, making the target compound a preferred choice for exploring geometries that mimic ortho-substituted bioactive ligands.
- [1] Abdel-Maksoud MS et al. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. Eur J Med Chem. 2015;95:453-463. doi:10.1016/j.ejmech.2015.03.065 View Source
